molecular formula C39H63NO10 B1213048 beta-Chaconine CAS No. 472-51-5

beta-Chaconine

Cat. No.: B1213048
CAS No.: 472-51-5
M. Wt: 705.9 g/mol
InChI Key: ZLSYCIYRYZUJCZ-MTXMLOAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-Chaconine is a natural product found in Fritillaria stenanthera, Solanum chacoense, and other organisms with data available.

Scientific Research Applications

  • Cancer Research :

    • Alpha-chaconine has shown inhibitory effects on lung adenocarcinoma cell metastasis, suggesting potential chemotherapeutic applications (Shih et al., 2007).
    • It also inhibited the growth of human colon (HT29) and liver (HepG2) cancer cells, highlighting its antiproliferative properties (Lee et al., 2004).
  • Embryonic Development Studies :

    • Steroidal glycoalkaloids from potatoes, including alpha-solanine and alpha-chaconine, were found to inhibit pre-implantation embryo development in bovine models (Wang et al., 2005).
  • Angiogenesis Research :

    • Alpha-chaconine demonstrated the potential to inhibit angiogenesis in vitro by reducing matrix metalloproteinase-2 activities, suggesting therapeutic potential for anti-angiogenic therapy (Lu et al., 2010).
  • Muscle and Adipocyte Studies :

    • It induced myogenesis of bovine satellite cells, impacting muscle development, while having a lesser effect on the adipogenesis of adipocytes (Chung et al., 2019).
  • Intestinal Cell Research :

    • Studies on intestinal epithelial cells highlighted its role in inducing apoptosis and affecting the mechanical barrier function and antioxidant ability of these cells (He et al., 2021).
  • Endometrial Cancer Cell Research :

    • Alpha-chaconine and alpha-solanine were found to inhibit the proliferation of endometrium cancer cells by reducing expression of key signaling proteins (Arslan & Yerer, 2018).

Properties

CAS No.

472-51-5

Molecular Formula

C39H63NO10

Molecular Weight

705.9 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C39H63NO10/c1-18-6-9-26-19(2)29-27(40(26)16-18)15-25-23-8-7-21-14-22(10-12-38(21,4)24(23)11-13-39(25,29)5)48-37-35(33(45)31(43)28(17-41)49-37)50-36-34(46)32(44)30(42)20(3)47-36/h7,18-20,22-37,41-46H,6,8-17H2,1-5H3/t18-,19+,20-,22-,23+,24-,25-,26+,27-,28+,29-,30-,31+,32+,33-,34+,35+,36-,37+,38-,39-/m0/s1

InChI Key

ZLSYCIYRYZUJCZ-MTXMLOAPSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C

SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C

Synonyms

eta(1)-chaconine
beta-chaconine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Chaconine
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